

1-Bromo-2,4-dichloro-5-nitrobenzene molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	1-Bromo-2,4-dichloro-5-nitrobenzene
Cat. No.:	B1522620

[Get Quote](#)

An In-Depth Technical Guide to **1-Bromo-2,4-dichloro-5-nitrobenzene**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-Bromo-2,4-dichloro-5-nitrobenzene**, a polysubstituted aromatic compound of interest to researchers and professionals in organic synthesis, materials science, and drug development. We will delve into its molecular architecture, physicochemical properties, synthesis, reactivity, and spectroscopic signature, offering field-proven insights into its handling and application.

Molecular Structure and Physicochemical Profile

1-Bromo-2,4-dichloro-5-nitrobenzene ($C_6H_2BrCl_2NO_2$) is a derivative of benzene featuring five substituents: one bromine atom, two chlorine atoms, and a nitro group. The specific arrangement of these groups on the aromatic ring dictates its unique chemical and physical properties.

The formal IUPAC name for this compound is **1-Bromo-2,4-dichloro-5-nitrobenzene**. Its structure is characterized by the following substitution pattern:

- Position 1: Bromo (-Br)
- Position 2: Chloro (-Cl)

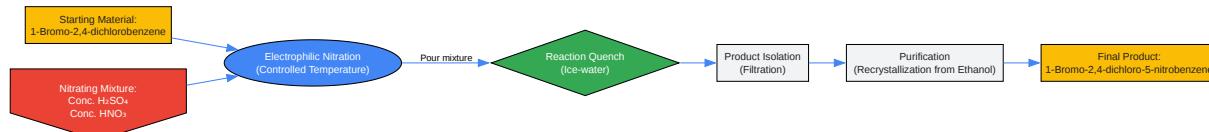
- Position 4: Chloro (-Cl)
- Position 5: Nitro (-NO₂)

This arrangement leaves two unsubstituted positions on the benzene ring, occupied by hydrogen atoms at positions 3 and 6.

Caption: 2D Molecular Structure of **1-Bromo-2,4-dichloro-5-nitrobenzene**.

The presence of multiple electron-withdrawing groups (EWG) — one nitro and three halogens — renders the aromatic ring electron-deficient. This electronic characteristic is the primary determinant of the molecule's reactivity, which will be discussed in Section 3.

Physicochemical Data Summary


The following table summarizes the key physical and chemical properties of the compound.

Property	Value	Source
CAS Number	65001-80-1	[1]
Molecular Formula	C ₆ H ₂ BrCl ₂ NO ₂	N/A
Molecular Weight	270.89 g/mol	N/A
Appearance	White to light yellow powder/crystal	[2]
Melting Point	Not specified; related compounds melt in the 60-80°C range	[3]
Boiling Point	Not specified; high due to molecular weight and polarity	N/A
Solubility	Insoluble in water; soluble in organic solvents like chloroform, methanol	[3]

Synthesis Pathway: Electrophilic Nitration

The most logical and industrially scalable synthesis of **1-Bromo-2,4-dichloro-5-nitrobenzene** involves the electrophilic nitration of a suitable precursor, 1-bromo-2,4-dichlorobenzene. The directing effects of the existing halogen substituents guide the incoming nitronium ion (NO_2^+). Halogens are ortho-, para-directing; however, the steric hindrance from the bromine at position 1 and the chlorine at position 2 makes substitution at position 3 less favorable. The most activated and sterically accessible position is C-5, para to the bromine and ortho to the C-4 chlorine, leading to the desired product.

The nitration is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion *in situ*.^{[4][5]}

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-Bromo-2,4-dichloro-5-nitrobenzene**.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure adapted from established methods for the nitration of halogenated benzenes.^[5]

Materials:

- 1-Bromo-2,4-dichlorobenzene (1.0 eq)
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice

- Ethanol (for recrystallization)

Procedure:

- Preparation of Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5°C.
- Slowly add concentrated nitric acid to the sulfuric acid via the dropping funnel while maintaining the temperature below 10°C. This exothermic step must be performed with caution in a fume hood.
- Substrate Addition: Once the nitrating mixture has cooled back to 0-5°C, begin the dropwise addition of 1-bromo-2,4-dichlorobenzene. The rate of addition should be controlled to keep the internal reaction temperature between 5-15°C.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
- Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).
- Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
- Characterization: Dry the purified product and characterize it using melting point analysis, NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Chemical Reactivity and Electronic Structure

The reactivity of the **1-Bromo-2,4-dichloro-5-nitrobenzene** ring is dominated by the strong electron-withdrawing nature of the nitro group via both inductive (-I) and resonance (-M) effects. [6] The halogens also withdraw electron density inductively. This cumulative effect makes the aromatic ring highly electron-deficient (π -deficient).

Key Reactivity Insights:

- Nucleophilic Aromatic Substitution (SNAr): The severe electron deficiency makes the ring susceptible to attack by strong nucleophiles (e.g., alkoxides, amines). The positions ortho and para to the nitro group (C-4, C-6, and C-2) are most activated. A nucleophile could potentially displace one of the chlorine atoms, with the C-4 chloro being a likely target due to its para-relationship with the nitro group, which allows for the stabilization of the Meisenheimer intermediate.[6]
- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental for synthesizing the corresponding aniline derivative, 5-bromo-2,4-dichloroaniline, a valuable building block for pharmaceuticals and dyes.
- Resistance to Electrophilic Substitution: The heavily deactivated ring is highly resistant to further electrophilic aromatic substitution reactions. Forcing conditions would be required for any such transformation.

Spectroscopic Characterization

The molecular structure can be unequivocally confirmed through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the substituents on spectroscopic properties.[7]

Predicted Spectroscopic Data

Technique	Predicted Observations
¹ H NMR	Two signals are expected in the aromatic region (δ 7.5-8.5 ppm). One singlet for the proton at C-6 and another singlet for the proton at C-3. The proton at C-6, being ortho to the strongly withdrawing nitro group, is expected to appear further downfield.
¹³ C NMR	Six distinct signals are expected for the six aromatic carbons. The carbon atoms attached to the electronegative substituents (C-1, C-2, C-4, C-5) will be significantly deshielded. The C-5 carbon, bonded to the nitro group, will be one of the most downfield signals.
IR Spectroscopy	- N-O Asymmetric Stretch: Strong band at ~1520-1560 cm^{-1} - N-O Symmetric Stretch: Strong band at ~1340-1370 cm^{-1} - Aromatic C=C Stretch: Medium bands at ~1450-1600 cm^{-1} - C-Cl Stretch: Strong band(s) at ~700-850 cm^{-1} - C-Br Stretch: Medium-to-strong band at ~550-650 cm^{-1}
Mass Spec. (EI)	The molecular ion (M^+) peak will exhibit a highly characteristic and complex isotopic pattern due to the natural abundance of bromine (^{79}Br : ~50.7%, ^{81}Br : ~49.3%) and chlorine (^{35}Cl : ~75.8%, ^{37}Cl : ~24.2%) isotopes. This results in a cluster of peaks for the molecular ion and fragments containing these halogens.

Safety and Handling

As a halogenated nitroaromatic compound, **1-Bromo-2,4-dichloro-5-nitrobenzene** must be handled with appropriate care. Data from similar compounds suggest potential hazards.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Hazard Profile:

- Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[11][12]
- Irritation: Causes skin and serious eye irritation.[11][13] May cause respiratory tract irritation. [14]
- Carcinogenicity: No component is listed as a probable or confirmed human carcinogen by IARC or ACGIH for related compounds.[13]

Handling and Storage Recommendations:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11][13]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12][14]
- Handling: Avoid formation of dust and aerosols.[13] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][14]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

Applications in Scientific Research

While specific, large-scale industrial applications for **1-Bromo-2,4-dichloro-5-nitrobenzene** are not widely documented, its structure makes it a valuable intermediate in organic synthesis.

- Precursor for Complex Molecules: It serves as a building block for synthesizing more complex molecules. The differential reactivity of the halogens and the nitro group allows for sequential, site-selective modifications.
- Pharmaceutical and Agrochemical Scaffolds: The corresponding aniline (obtained by reducing the nitro group) is a precursor for creating scaffolds used in the development of new pharmaceutical agents and pesticides. The specific substitution pattern can be crucial for tuning biological activity.
- Materials Science: Halogenated nitroaromatics are sometimes used in the synthesis of dyes, pigments, and specialty polymers where properties like thermal stability and chemical resistance are required.[2]

Conclusion

1-Bromo-2,4-dichloro-5-nitrobenzene is a polyfunctionalized aromatic compound whose chemical behavior is governed by the interplay of its halogen and nitro substituents. Its electron-deficient nature makes it a substrate for nucleophilic aromatic substitution and a precursor to highly functionalized anilines. A thorough understanding of its structure, synthesis, and spectroscopic properties, as detailed in this guide, is essential for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 65001-80-1|1-Bromo-2,4-dichloro-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Bromo-5-chloronitrobenzene | 41513-04-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,4-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | C7H5BrCINO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrCINO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Bromo-2-chloronitrobenzene | C6H3BrCINO2 | CID 817974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. cdn isotopes.com [cdn isotopes.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [1-Bromo-2,4-dichloro-5-nitrobenzene molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1522620#1-bromo-2-4-dichloro-5-nitrobenzene-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com